Methyl 2-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of methyl 2-hydroxybenzoate with methoxyacetic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Uniqueness
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate is unique due to its specific structural features, such as the methoxy group and the ester linkage. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate is a compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial and anti-inflammatory properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . Its structure features a benzoate core with methoxy and ethoxy groups that contribute to its reactivity and biological activity.
Biological Activities
1. Antibacterial Effects
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit growth. For instance, studies have shown that similar compounds can effectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
2. Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory properties, which are crucial in treating conditions characterized by excessive inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Prodrug Activity : The compound may act as a prodrug, undergoing metabolic conversion to active metabolites that exert therapeutic effects.
- Signaling Pathway Modulation : It has been suggested that compounds with similar structures activate signaling pathways such as the Wnt/β-catenin pathway, which is essential for osteogenic differentiation .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of the compound using human macrophage cell lines. The treatment with this compound resulted in a significant reduction in the production of TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl vanillic acid derivative | Methoxy and carboxylic acid groups | Significant osteogenic differentiation |
Methyl 3-methoxy-4-(2-methoxy-2-oxoethyl)benzoate | Similar ester structure | Antimicrobial properties |
Methyl 4-hydroxy-3-methoxybenzoate | Hydroxy group instead of amino group | Varying biological activity |
This table highlights how structural variations influence biological activities among related compounds.
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethoxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDKPBZNYNNGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461266 | |
Record name | 2-Methoxycarbonylmethoxy-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56424-76-1 | |
Record name | 2-Methoxycarbonylmethoxy-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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